molecular formula C15H10F4O B8292617 4'-Fluoro-2-(4-trifluoromethylphenyl)acetophenone

4'-Fluoro-2-(4-trifluoromethylphenyl)acetophenone

Cat. No. B8292617
M. Wt: 282.23 g/mol
InChI Key: DFZSWUNQVNVQFT-UHFFFAOYSA-N
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Patent
US06956132B2

Procedure details

Into a 1 l four-necked flask equipped with a thermometer, a stirrer, a dropping funnel and a N2 gas supply tube, a N2 gas was introduced so that the interior of the flask became a N2 atmosphere. 250 ml of dimethylformamide and 16.5 g (0.426 mol) of sodium hydride (62% oil suspension) were charged, and a solution comprising 69 g (0.387 mol) of 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile and 75.4 g (0.387 mol) of 4-(trifluoromethyl)benzyl chloride, was dropwise added over a period of one hour at from 10 to 15° C. under cooling with ice water and then further reacted at from 20 to 30° C. for one hour. Then, 280 ml of 40% sulfuric acid was added to this reaction mixture and reacted at from 80 to 90° C. for one hour. After completion of the reaction, 2 l of water was added, and precipitated crystals were collected by filtration and washed with a 2% sodium hydrogen carbonate aqueous solution and water. Then, the crystals were further washed and purified with 100 ml of n-hexane and then vacuum-dried to obtain 97.7 g (yield: 89.4%) of the desired compound (melting point: 93-95° C.) as slightly yellow crystals.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
69 g
Type
reactant
Reaction Step Four
Quantity
75.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
280 mL
Type
reactant
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Seven
Yield
89.4%

Identifiers

REACTION_CXSMILES
N#N.[H-].[Na+].[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12](N(C)C)[C:13]#N)=[CH:8][CH:7]=1.[F:18][C:19]([F:29])([F:28])[C:20]1[CH:27]=[CH:26][C:23](CCl)=[CH:22][CH:21]=1.S(=O)(=O)(O)[OH:31]>O.CN(C)C=O>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:31])[CH2:13][C:23]2[CH:26]=[CH:27][C:20]([C:19]([F:29])([F:28])[F:18])=[CH:21][CH:22]=2)=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
69 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C#N)N(C)C
Name
Quantity
75.4 g
Type
reactant
Smiles
FC(C1=CC=C(CCl)C=C1)(F)F
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
280 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 l four-necked flask equipped with a thermometer, a stirrer, a dropping funnel
CUSTOM
Type
CUSTOM
Details
further reacted at from 20 to 30° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reacted at from 80 to 90° C. for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with a 2% sodium hydrogen carbonate aqueous solution and water
WASH
Type
WASH
Details
Then, the crystals were further washed
CUSTOM
Type
CUSTOM
Details
purified with 100 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 97.7 g
YIELD: PERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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